molecular formula C14H12FN5O3 B2717738 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1903308-02-0

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2717738
CAS No.: 1903308-02-0
M. Wt: 317.28
InChI Key: PTCXDSGCNJPERE-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps:

  • Formation of the Benzotriazine Ring: : A precursor molecule, often a 1,2,3-triazine derivative, undergoes a series of reactions, including fluorination and oxidation, to form the fluoro-substituted benzotriazine ring.

  • Coupling Reaction: : The benzotriazine ring is then coupled with an ethylamine derivative through nucleophilic substitution, forming the intermediate compound.

  • Formation of the Isoxazole Ring: : The intermediate compound reacts with a suitable reagent (like acetoacetate derivatives) under controlled conditions to form the isoxazole ring.

  • Carboxamide Formation: : Finally, the isoxazole derivative undergoes amide formation via a reaction with carboxylic acids or their derivatives, resulting in the final product.

Industrial Production Methods

Industrial production often leverages high-yield processes and scalable reactions to optimize the synthesis:

  • Large-scale reactors with controlled temperature and pressure conditions.

  • Catalysts and solvents that enhance reaction rates and selectivity.

  • Continuous flow synthesis for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form higher oxidation state products.

  • Reduction: : Selective reduction processes can modify specific functional groups without affecting the overall structure.

  • Substitution: : Halogenation and nucleophilic substitution reactions can further diversify its structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

  • Oxidation products with modified benzotriazine rings.

  • Reduced derivatives maintaining core structure.

  • Substituted analogues with diverse functional groups enhancing reactivity and applications.

Scientific Research Applications

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide holds significant value in various fields:

  • Chemistry: : As a building block for complex organic synthesis and as a reference compound in analytical chemistry.

  • Biology: : As a biochemical probe to study enzyme interactions and metabolic pathways.

  • Medicine: : Potential as a drug candidate due to its biological activity; research into its pharmacokinetics and pharmacodynamics.

  • Industry: : Use in material science for the development of advanced polymers and electronic materials.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out for its unique combination of functional groups and chemical properties.

Similar Compounds

  • N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: : Similar but with a chlorine substitution.

  • N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-4-carboxamide: : Similar but with a different position of the carboxamide group.

  • N-(2-(6-methyl-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: : Similar but with a methyl substitution instead of fluoro.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O3/c1-8-6-12(18-23-8)13(21)16-4-5-20-14(22)10-7-9(15)2-3-11(10)17-19-20/h2-3,6-7H,4-5H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXDSGCNJPERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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